![molecular formula C18H26N2O4 B14115734 2-Azanyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-(phenylmethyl)piperidine-3-carboxylic acid](/img/structure/B14115734.png)
2-Azanyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-(phenylmethyl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C18H26N2O4 Proglumide . Proglumide is a drug that inhibits gastrointestinal motility and reduces gastric secretions. It acts as a cholecystokinin antagonist, blocking both the CCK-A and CCK-B subtypes . It was primarily used in the treatment of stomach ulcers but has since been largely replaced by newer drugs for this application .
準備方法
Synthetic Routes and Reaction Conditions: Proglumide can be synthesized through various methods. One common preparation method involves the reaction of 4’-piperidinecarboxylic acid with 3-aminopropanol, followed by acylation of the product to obtain the target compound . The reaction conditions typically involve the use of organic solvents such as ethanol or dimethylformamide.
Industrial Production Methods: In industrial settings, the production of Proglumide involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions: Proglumide undergoes various chemical reactions, including:
Oxidation: Proglumide can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert Proglumide into its reduced forms.
Substitution: Proglumide can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Proglumide.
科学的研究の応用
Proglumide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its effects on gastrointestinal motility and gastric secretions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Proglumide exerts its effects by acting as a cholecystokinin antagonist, blocking both the CCK-A and CCK-B subtypes . This inhibition reduces gastrointestinal motility and gastric secretions. Additionally, Proglumide has been shown to enhance the analgesic effects of opioid drugs and prevent the development of opioid tolerance . The exact molecular targets and pathways involved include the δ-opioid receptor (DOR) and the modulation of neural pathways related to pain and expectation .
類似化合物との比較
Dipyridamole: Another compound with a similar mechanism of action, used to inhibit blood clot formation and dilate blood vessels.
Furosemide: A diuretic with a different mechanism but similar therapeutic applications in reducing fluid retention.
Uniqueness of Proglumide: Proglumide’s unique ability to enhance opioid analgesia and prevent opioid tolerance sets it apart from other similar compounds. Its dual action as a cholecystokinin antagonist and δ-opioid receptor agonist contributes to its distinct pharmacological profile .
特性
分子式 |
C18H26N2O4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
2-amino-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C18H26N2O4/c1-17(2,3)24-16(23)18(15(21)22)10-7-11-20(14(18)19)12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12,19H2,1-3H3,(H,21,22) |
InChIキー |
UEBZABGVZOODOF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1(CCCN(C1N)CC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester](/img/structure/B14115665.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14115675.png)
![3'-Methoxy-5-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14115677.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B14115681.png)


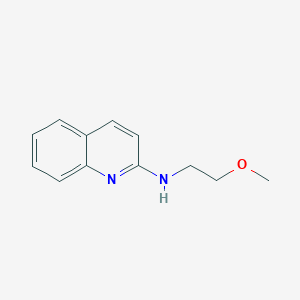
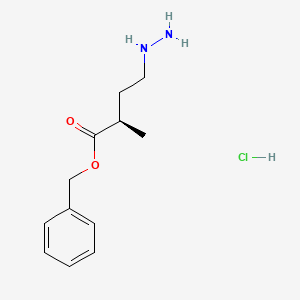
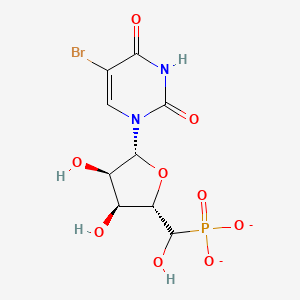
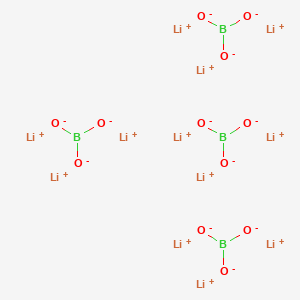
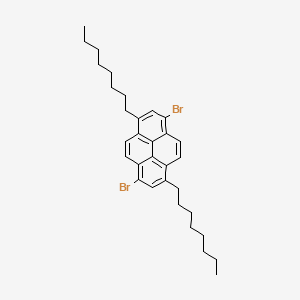

![N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B14115727.png)
